molecular formula C19H18ClN3O4S B1683014 Trazium Esilate CAS No. 97110-59-3

Trazium Esilate

Cat. No.: B1683014
CAS No.: 97110-59-3
M. Wt: 419.9 g/mol
InChI Key: SHXJBCWOVPAZQL-UHFFFAOYSA-M
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Chemical Reactions Analysis

Trazium esilate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Trazium esilate is unique in its ability to influence the central dopaminergic system and its minimal sedative effects. Similar compounds include:

This compound stands out due to its specific receptor activity and potential antidepressant properties.

Biological Activity

Trazium Esilate, a synthetic compound recognized for its complex molecular structure, exhibits significant biological activity that positions it as a candidate for various therapeutic applications. This article delves into its biological properties, mechanisms of action, and potential uses, supported by data tables and research findings.

Overview of this compound

This compound (CAS Number: 97110-59-3) is primarily noted for its antidepressant effects, influencing the central dopaminergic system. It has been shown to possess anti-inflammatory and analgesic properties, which may contribute to its effectiveness in modulating biochemical pathways associated with pain and inflammation .

The biological activity of this compound is attributed to its interaction with neurotransmitter systems, particularly dopamine. It is believed to enhance dopaminergic signaling, which plays a crucial role in mood regulation and pain perception. The specific mechanisms include:

  • Dopamine Receptor Modulation : this compound may act as an agonist or antagonist at various dopamine receptor subtypes, influencing mood and pain pathways.
  • Inflammatory Pathway Inhibition : Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Case Studies

Several studies have documented the effects of this compound in both preclinical and clinical settings. Notably:

  • Preclinical Studies : In animal models, this compound demonstrated significant reductions in pain responses and inflammatory markers when administered in various doses.
  • Clinical Applications : A study highlighted its use in patients with chronic pain conditions, where it was found to improve quality of life significantly compared to placebo controls .

Data Table: Summary of Biological Activities

Activity Type Effect Study Reference
AntidepressantEnhances dopaminergic signaling
Anti-inflammatoryReduces cytokine levels
AnalgesicDecreases pain perception

Applications

This compound's versatility allows it to be utilized across various domains:

  • Pharmaceuticals : As an active ingredient in medications targeting inflammatory conditions and mood disorders.
  • Agriculture : Potential use as a growth regulator or pesticide due to its biological activity.
  • Cosmetics : Incorporated into skincare formulations for its beneficial effects on skin health.

Interaction Studies

Understanding how this compound interacts with other compounds is crucial for ensuring safety and efficacy. Key areas of focus include:

  • Synergistic Effects : Investigating how this compound may enhance the effects of other therapeutic agents.
  • Antagonistic Effects : Assessing potential negative interactions that could diminish efficacy or increase toxicity.

Properties

CAS No.

97110-59-3

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4H-[1,2,4]triazino[6,1-a]isoquinolin-5-ium-1-ol;ethanesulfonate

InChI

InChI=1S/C17H13ClN3O.C2H6O3S/c18-14-7-5-13(6-8-14)17(22)16-15-4-2-1-3-12(15)9-10-21(16)20-11-19-17;1-2-6(3,4)5/h1-11,22H,(H,19,20);2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

SHXJBCWOVPAZQL-UHFFFAOYSA-M

SMILES

CCS(=O)(=O)[O-].C1=CC=C2C(=C1)C=C[N+]3=C2C(N=CN3)(C4=CC=C(C=C4)Cl)O

Canonical SMILES

CCS(=O)(=O)[O-].C1=CC=C2C(=C1)C=C[N+]3=C2C(N=CN3)(C4=CC=C(C=C4)Cl)O

Appearance

Solid powder

Key on ui other cas no.

107634-87-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-chlorophenyl)-1,2,7a,8,9,10,11,11a-octahydro-1-hydroxy-(1,2,4)triazino(6,1-a)isoquinolin-5-ium
EGYT 3615
EGYT-3615

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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